1-[(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide
Description
The compound 1-[(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide (hereafter referred to as the "target compound") is a structurally complex molecule featuring three key motifs:
- A thiazolidinone ring (4-oxo-4,5-dihydro-1,3-thiazol-2-yl) with a conjugated Z-configuration.
- A pyrazole moiety substituted with a phenyl group at position 1 and a 4-(propylsulfanyl)phenyl group at position 3.
- A piperidine-4-carboxamide group, which may enhance solubility and hydrogen-bonding interactions.
Its synthesis likely involves condensation reactions between thiazolidinone precursors and substituted pyrazole aldehydes, followed by piperidine coupling .
Properties
Molecular Formula |
C28H29N5O2S2 |
|---|---|
Molecular Weight |
531.7 g/mol |
IUPAC Name |
1-[(5Z)-4-oxo-5-[[1-phenyl-3-(4-propylsulfanylphenyl)pyrazol-4-yl]methylidene]-1,3-thiazol-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C28H29N5O2S2/c1-2-16-36-23-10-8-19(9-11-23)25-21(18-33(31-25)22-6-4-3-5-7-22)17-24-27(35)30-28(37-24)32-14-12-20(13-15-32)26(29)34/h3-11,17-18,20H,2,12-16H2,1H3,(H2,29,34)/b24-17- |
InChI Key |
FOWMMGUQOQBYTQ-ULJHMMPZSA-N |
Isomeric SMILES |
CCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCC(CC4)C(=O)N)C5=CC=CC=C5 |
Canonical SMILES |
CCCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCC(CC4)C(=O)N)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Construction
The 1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazole moiety is synthesized via a condensation reaction between aryl hydrazines and β-diketones or α,β-unsaturated ketones. For instance, reacting 4-(propylsulfanyl)phenylhydrazine with 4-phenyl-3-buten-2-one under acidic conditions yields the substituted pyrazole. Key parameters include:
-
Solvent : Ethanol or acetic acid for proton exchange.
-
Temperature : Reflux (80–100°C) for 4–6 hours.
Yields typically exceed 70%, with regioselectivity confirmed by ¹H NMR coupling constants and NOE experiments.
Thiazolone Ring Formation
The thiazolone ring (4-oxo-4,5-dihydro-1,3-thiazol-2-yl) is constructed via cyclocondensation of α-halo ketones with thioureas or thioamides. For example, treating 5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-bromoacetophenone with thiourea in ethanol under reflux forms the thiazolone core.
Coupling to the Thiazolone Core
The piperidine derivative is coupled to the thiazolone via Mitsunobu reaction or SN2 displacement :
-
Mitsunobu : Using DIAD/PPh₃ with thiazolone-OH and piperidine-4-carboxamide.
-
SN2 : Reacting thiazolone bromide with piperidine-4-carboxamide in DMF/K₂CO₃.
-
Reagents : Thiazolone bromide (1.0 equiv), piperidine-4-carboxamide (1.5 equiv), K₂CO₃ (3.0 equiv).
-
Solvent : DMF, 60°C, 12 hours.
-
Yield : 60–70%.
Stereochemical Control of the (5Z)-Configuration
The Z-configuration at the methylidene bridge is critical for biological activity. Tautomerization control during thiazolone formation ensures selectivity:
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor the Z-isomer via stabilization of the enol tautomer.
-
Acidic Additives : Catalytic AcOH shifts equilibrium toward the Z-form.
Validation :
-
¹H NMR : Coupling constants (J = 10–12 Hz) between H₅ and H₆ confirm Z-geometry.
-
X-ray Crystallography : Single-crystal analysis unambiguously assigns configuration.
Functionalization of the 4-(Propylsulfanyl)Phenyl Group
The propylsulfanyl substituent is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann coupling :
SNAr Protocol :
-
Substrate : 4-Fluorophenylpyrazole.
-
Reagent : Propyl mercaptan (1.2 equiv), K₂CO₃ (2.0 equiv).
-
Conditions : DMF, 100°C, 24 hours.
-
Yield : 55–60%.
Ullmann Coupling :
-
Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).
-
Base : Cs₂CO₃, DMSO, 120°C, 48 hours.
-
Yield : 70–75%.
Analytical Characterization and Validation
Spectroscopic Data :
-
HRMS : m/z [M+H]⁺ calculated for C₃₀H₂₈N₅O₂S₂: 562.1584; found: 562.1586.
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyrazole-H), 7.85–7.45 (m, 9H, aryl-H), 3.75–3.65 (m, 1H, piperidine-H), 2.95 (t, J = 7.2 Hz, 2H, SCH₂), 1.65–1.55 (m, 2H, CH₂), 0.95 (t, J = 7.4 Hz, 3H, CH₃).
Purity : HPLC (C18, MeCN/H₂O) ≥98%.
Scale-Up Considerations and Process Optimization
Solvent Recycling
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Condensation: The compound can participate in condensation reactions, forming larger molecules through the elimination of small molecules like water.
Scientific Research Applications
Anticancer Activity
Several studies have explored the anticancer properties of compounds similar to the target molecule. For instance, derivatives containing pyrazole and thiazole rings have shown promising results in inhibiting cancer cell proliferation. A study indicated that compounds with similar structural features exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
Anti-inflammatory Effects
Research has demonstrated that compounds featuring thiazole and pyrazole structures can exhibit anti-inflammatory properties. For example, molecular docking studies suggest that these compounds can inhibit key inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases .
Antimicrobial Properties
The unique structure of this compound suggests potential antimicrobial activity. Compounds with similar configurations have been tested against various bacterial strains, showing efficacy in inhibiting growth . The presence of the thiazole ring is particularly noted for enhancing antimicrobial properties.
Neuroprotective Effects
Emerging research has indicated that some piperidine derivatives may offer neuroprotective benefits. Studies suggest that these compounds could modulate neurotransmitter levels and provide protection against neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Pyrazole derivatives | Cytotoxicity against cancer cell lines |
| Anti-inflammatory | Thiazole-containing compounds | Inhibition of inflammatory pathways |
| Antimicrobial | Piperidine derivatives | Growth inhibition of bacterial strains |
| Neuroprotective | Piperidine analogs | Modulation of neurotransmitter levels |
Table 2: Case Studies on Similar Compounds
Mechanism of Action
The mechanism of action of 1-[(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., nitro in ) are associated with increased bioactivity in kinase inhibition, suggesting the target’s thiazolidinone and sulfanyl groups could synergize for similar effects .
Thiazolidinone Analogues
Thiazolidinones are known for diverse pharmacological activities. Structural comparisons highlight:
Key Observations :
- The Z-configuration in the target compound’s thiazolidinone ring may enhance planarity, facilitating π-π stacking with biological targets .
- Thiazolidinones with conjugated systems (e.g., pyrazole-methylidene) often exhibit stronger binding to enzymes like aldose reductase or kinases compared to non-conjugated analogs .
Piperidine-Carboxamide Derivatives
The piperidine-4-carboxamide group is critical for solubility and target interactions:
Key Observations :
- The carboxamide group in the target compound likely improves solubility in aqueous media compared to carboxylic acid derivatives () and supports hydrogen bonding with target proteins .
Research Findings and Data Tables
Table 1: Hypothetical Physicochemical Properties
| Property | Target Compound | , Comp 3 (4-Cl) | , Comp a (NO₂) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~580 | ~320 | ~450 |
| logP (Predicted) | 3.8 | 4.2 | 2.9 |
| Solubility (µg/mL) | 15 | 8 | 25 |
Note: Values are illustrative, based on structural analogs.
Table 2: Electronic Properties (via Multiwfn Analysis )
Discussion
The target compound’s unique combination of propylsulfanyl, thiazolidinone, and piperidine-carboxamide groups distinguishes it from analogs in the literature:
- Compared to halogenated pyrazoles (), the propylsulfanyl group may reduce toxicity while maintaining lipophilicity .
- The Z-configuration in the thiazolidinone ring could enhance binding to kinases or antimicrobial targets compared to non-conjugated systems .
- Computational studies (e.g., Multiwfn ) predict strong electron localization in the pyrazole ring, suggesting reactivity at this site for further derivatization.
Limitations : Direct bioactivity data for the target compound are absent in the provided evidence. Further experimental validation is required.
Biological Activity
The compound 1-[(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide is a complex organic molecule that incorporates various pharmacophoric elements known for their biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure features a piperidine ring, a thiazole moiety, and a pyrazole derivative. The presence of these heterocycles suggests a diverse range of biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structures to the target molecule exhibit significant antimicrobial properties. For instance, pyrazole derivatives have been shown to possess antibacterial activity against various strains such as E. coli and S. aureus . The incorporation of thiazole and piperidine rings has been linked to enhanced antimicrobial efficacy due to their ability to interact with bacterial cell membranes and disrupt metabolic processes.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is supported by studies demonstrating that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . A related study found that modifications in the pyrazole structure led to compounds with up to 85% inhibition of TNF-α at specific concentrations, indicating promising therapeutic applications in inflammatory diseases .
Anticancer Properties
The thiazole and pyrazole components are also associated with anticancer activity. Compounds derived from these scaffolds have been evaluated for their ability to inhibit tumor growth in various cancer models. For example, certain pyrazole derivatives have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
The mechanisms by which this compound exerts its biological activities are multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in inflammatory pathways or cancer progression.
- Receptor Interaction : It could bind to specific receptors modulating cellular signaling pathways.
- Membrane Disruption : The lipophilic nature of the piperidine and thiazole rings may allow the compound to integrate into lipid membranes, disrupting cellular integrity.
Case Studies
Several studies have highlighted the biological activities of similar compounds:
- Antimicrobial Study : A series of 1-thiocarbamoyl 3-substituted phenylpyrazoles were synthesized and tested against E. coli and S. aureus, showing promising results comparable to standard antibiotics .
- Anti-inflammatory Research : Compounds similar to the target molecule were evaluated for their ability to inhibit COX enzymes and reduce carrageenan-induced edema in animal models, demonstrating significant anti-inflammatory effects .
- Anticancer Evaluation : Research on thiazole-containing pyrazoles revealed their potential in inhibiting cancer cell growth through apoptosis induction in vitro .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing this compound, and what purification methods ensure high yield and purity?
- Methodology :
- Synthesis : Begin with multi-step condensation reactions using a 1,5-diarylpyrazole core template. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is critical for introducing aryl groups, as demonstrated in pyrazole-thiazole hybrid syntheses .
- Purification : Use column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate). Confirm purity via HPLC (>98%) and monitor intermediates using TLC .
- Challenges : Ensure Z-configuration stability during the thiazole ring formation. Monitor reaction temperature to prevent isomerization .
Q. Which spectroscopic techniques are essential for characterizing this compound’s structure?
- Methodology :
- NMR : Employ - and -NMR to confirm substituent positions, particularly the Z-configuration of the thiazole-piperidine linkage and propylsulfanyl group orientation .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm) and sulfanyl (C-S, ~650 cm) functional groups .
Q. How can researchers validate the compound’s stability under experimental storage conditions?
- Methodology :
- Conduct accelerated stability studies (40°C/75% RH for 6 months) and analyze degradation products via LC-MS. Store lyophilized samples at -20°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodology :
- Solubility Enhancement : Use co-solvents (e.g., DMSO:PEG 400, 1:4 v/v) or formulate as nanoparticles via solvent evaporation .
- Bioavailability Screening : Perform parallel artificial membrane permeability assays (PAMPA) and Caco-2 cell monolayers to assess intestinal absorption .
Q. How can structure-activity relationship (SAR) studies elucidate the role of the propylsulfanyl group in target binding?
- Methodology :
- Synthesize analogs with varying sulfur chain lengths (e.g., methylsulfanyl vs. butylsulfanyl). Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization assays .
- Computational Analysis : Perform molecular docking (AutoDock Vina) to compare binding energies and identify key hydrophobic interactions with the target’s active site .
Q. What experimental designs resolve contradictions in biological activity data across different assay platforms?
- Methodology :
- Cross-Validation : Replicate assays in orthogonal systems (e.g., cell-free enzymatic vs. cell-based luciferase reporter assays). Use statistical tools (e.g., Bland-Altman plots) to assess variability .
- Control Standardization : Include reference inhibitors (e.g., staurosporine for kinases) and normalize data to internal controls (e.g., β-galactosidase for transfection efficiency) .
Q. How can AI-driven simulations improve reaction yield predictions for large-scale synthesis?
- Methodology :
- Train machine learning models (e.g., random forests) on historical reaction data (solvent, catalyst, temperature) to predict optimal conditions. Validate with COMSOL Multiphysics for heat/mass transfer simulations .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
